QC-01-175
Description
Contextualization within Modern Chemical Biology and Discovery
Modern chemical biology extensively utilizes small molecules to probe biological processes and identify potential therapeutic targets. Targeted protein degradation (TPD), employing molecules like PROTACs, represents a significant advancement in this field. mdpi.comrevvity.com Unlike traditional inhibitors that merely block protein function, PROTACs are designed to recruit target proteins to E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome. mdpi.comrevvity.comnih.govacs.org This catalytic mechanism allows for sub-stoichiometric targeting and can address proteins previously considered "undruggable" with conventional methods. revvity.comacs.org
QC-01-175 fits within this paradigm as a hetero-bifunctional molecule. nih.govprobechem.com It is engineered to simultaneously engage both the tau protein, its target of interest, and Cereblon (CRBN), a substrate-receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.govprobechem.comresearchgate.net This induced proximity facilitates the ubiquitination of tau, marking it for proteasomal degradation. nih.govdana-farber.org The design of this compound is based on the core scaffold of T807 (flortaucipir (18F)), a tau PET tracer, for tau recognition, linked to a pomalidomide (B1683931) module for CRBN engagement. guidetopharmacology.orgnih.gov
Significance of Investigating Novel Chemical Entities like this compound
Investigating novel chemical entities such as this compound is crucial for advancing therapeutic strategies, particularly for diseases driven by the accumulation of aberrant proteins. Tauopathies, including Alzheimer's disease (AD) and frontotemporal dementia (FTD), are characterized by the pathological aggregation of tau protein, leading to neuronal dysfunction and death. nih.govncardia.comfrontiersin.orgnih.gov Despite their increasing prevalence, effective therapies capable of eliminating these pathological tau species are currently lacking. nih.govncardia.com
This compound's ability to selectively degrade tau protein offers a potential therapeutic avenue for these debilitating neurodegenerative conditions. guidetopharmacology.orgnih.govresearchgate.netdana-farber.org By targeting the root cause of tau accumulation, rather than just inhibiting its effects, targeted degraders like this compound may provide more profound and sustained therapeutic benefits. ncardia.com Furthermore, the development of this compound from a tau PET tracer demonstrates how existing molecular tools can be repurposed and engineered using TPD technology to create functional molecules with pharmacological effects. nih.govdana-farber.org
Overview of Current Research Landscape Pertaining to this compound
Current research on this compound is primarily in the preclinical stage. patsnap.com Studies have focused on evaluating its efficacy and specificity in cellular models, particularly in neurons derived from patients with frontotemporal dementia carrying tau mutations. nih.govprobechem.comresearchgate.netdana-farber.orgfrontiersin.org These patient-derived induced pluripotent stem cell (iPSC) models are considered valuable for recapitulating endogenous protein expression and disease-relevant contexts. ncardia.comfrontiersin.orgnih.gov
Research findings indicate that this compound can effectively clear aberrant tau from FTD patient-derived neurons while having minimal impact on tau levels in neurons from healthy controls, suggesting specificity for disease-relevant forms of tau. nih.govprobechem.comresearchgate.netdana-farber.org Studies have shown that this compound treatment can lead to a significant reduction in both total tau and phosphorylated tau species. nih.gov For example, research using A152T neurons treated with 1 µM this compound for 24 hours demonstrated a substantial reduction in tau levels. nih.gov
Beyond tauopathies, research has also explored the potential relevance of tau degradation in other neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS). Studies have shown that reducing tau levels with this compound mitigated mitochondrial fragmentation and oxidative stress in an in vitro model of ALS. patsnap.comresearchgate.netnih.gov This suggests a potential role for tau degradation in addressing mitochondrial dysfunction observed in ALS. patsnap.comnih.gov
While this compound has demonstrated promising results as a research tool and potential therapeutic lead, some studies note its potential for off-target effects, specifically the degradation of known IMiD targets like ZFP91, ZNF653, and ZNF827 at certain concentrations. chemicalprobes.org However, researchers are exploring strategies to reduce such effects and optimize the compound's selectivity. dana-farber.orgfrontiersin.orgnih.gov Further research is ongoing to explore this strategy in animal models of dementia and to expand the application of targeted protein degradation to other neurodegeneration-driving proteins. dana-farber.org
Here are some detailed research findings:
| Cell Model | Treatment Concentration | Treatment Duration | Effect on Total Tau Levels | Effect on P-tau S396 Levels | Reference |
| FTD Patient-derived Neurons (A152T mutation) | 1 µM | 24 hours | ~70% reduction | ~80% reduction | nih.gov |
| Healthy Control Neurons | 1 µM | 24 hours | Minimal effect | Minimal effect | nih.gov |
| SH-SY5Y cells (ALS model) | 10 µM | 4 hours | Prevented increase in ROS | Prevented increase in ROS | researchgate.net |
| Compound | Target | IC50 (in vitro MAO assay) | Reference |
| This compound | MAO | > 8500 nM | chemicalprobes.org |
| T807 (warhead) | MAO | 140 nM | chemicalprobes.org |
These findings highlight this compound's activity in relevant cellular models and its improved selectivity against MAO compared to its parent warhead T807. nih.govchemicalprobes.org
Properties
CAS No. |
2267290-96-8 |
|---|---|
Molecular Formula |
C33H34N6O7 |
Molecular Weight |
626.67 |
IUPAC Name |
N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide |
InChI |
InChI=1S/C33H34N6O7/c40-28(8-5-20-4-6-21-23-19-34-11-10-24(23)37-26(21)18-20)36-13-15-46-17-16-45-14-12-35-25-3-1-2-22-30(25)33(44)39(32(22)43)27-7-9-29(41)38-31(27)42/h1-4,6,10-11,18-19,27,35,37H,5,7-9,12-17H2,(H,36,40)(H,38,41,42) |
InChI Key |
NWTCZTAQSRLSCP-UHFFFAOYSA-N |
SMILES |
O=C(NCCOCCOCCNC1=CC=CC2=C1C(N(C2=O)C3CCC(NC3=O)=O)=O)CCC4=CC5=C(C6=C(C=CN=C6)N5)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
QC-01-175; QC01175; QC 01 175; |
Origin of Product |
United States |
Synthetic Strategies and Derivatization of Qc 01 175
Historical Development of QC-01-175 Synthesis Routes
The development of synthetic routes for this compound is intrinsically linked to the broader advancements in PROTAC technology, which leverages the ubiquitin-proteasome system to induce targeted protein degradation guidetopharmacology.orgnih.govmdpi-res.comnih.govmedchemexpress.com. This compound emerged from efforts to translate the concept of targeted degradation to aberrant tau protein, building upon existing knowledge of tau-binding molecules.
Early-Stage Synthetic Methodologies
The initial synthesis of this compound, as reported in the foundational work, involved the conjugation of a tau-binding scaffold derived from the PET tracer T807 (Flortaucipir) with a CRBN-recruiting ligand, specifically a pomalidomide (B1683931) analog, via a linker wikipedia.orgambeed.com. This early methodology focused on coupling pre-synthesized functional modules. The T807 core scaffold serves as the tau recognition element, while the pomalidomide analog facilitates engagement with the CRBN E3 ubiquitin ligase complex wikipedia.orgmims.comambeed.com. A polyethylene (B3416737) glycol (PEG) linker was utilized to connect these two crucial components, a common strategy in PROTAC design to provide flexibility and optimize ternary complex formation nih.gov.
The synthetic procedure for this compound involved standard organic chemistry reactions to assemble the molecule from its constituent parts. While specific detailed reaction schemes can be complex, the general approach involved the chemical linking of the functional moieties. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were employed to confirm the structure and purity of the synthesized compound wikipedia.org. High-Performance Liquid Chromatography (HPLC) was also used for purification and to determine the purity of the final product wikipedia.org.
Evolution of Convergent and Divergent Synthetic Approaches for this compound
The synthesis of this compound exemplifies a convergent synthetic approach, where distinct molecular modules (tau binder, linker, E3 ligase ligand) are synthesized separately and then coupled in a final step wikipedia.orgambeed.com. This strategy is advantageous in PROTAC synthesis as it allows for the facile interchange of different binders and linkers to explore structure-activity relationships (SAR).
Following the initial successful synthesis of this compound as a first-generation tau degrader, subsequent research has likely explored variations in the linker length, composition, and attachment points, as well as modifications to the tau-binding and E3 ligase-recruiting moieties. This represents an evolution towards divergent synthetic approaches, where a common intermediate or scaffold is modified to generate a library of analogs nih.govnih.govfishersci.com. The identification of this compound as a lead compound has driven optimization efforts, leading to the discovery of improved derivative molecules such as FMF-06-038 and FMF-06-049 nih.govnih.govfishersci.com. These later-generation compounds likely resulted from systematic structural variations around the this compound scaffold, demonstrating a divergent synthetic strategy aimed at enhancing potency, selectivity, and pharmacological properties.
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of analogs and derivatives of this compound are guided by the principles of PROTAC development, aiming to optimize the molecule's ability to induce ternary complex formation between tau and CRBN, leading to efficient ubiquitination and degradation of tau.
Rational Design Principles for Structural Modification of this compound
Rational design plays a critical role in the structural modification of this compound. The design principles are based on the understanding of how each component of the PROTAC contributes to its function:
Tau-Binding Moiety: Modifications to the T807-derived scaffold can aim to improve binding affinity or selectivity for aberrant forms of tau over physiological tau wikipedia.orgambeed.com. The initial design of this compound showed preferential degradation of aberrant tau in FTD neuronal models wikipedia.orgfishersci.caambeed.comnih.gov.
E3 Ligase-Recruiting Moiety: The pomalidomide analog engages with CRBN wikipedia.orgmims.comambeed.com. Modifications in this region can affect the binding affinity to CRBN and potentially influence the formation and stability of the ternary complex.
Linker: The linker's length, flexibility, and chemical composition are crucial for orienting the tau and CRBN proteins correctly to facilitate ubiquitination guidetopharmacology.orgnih.gov. Rational design involves varying these linker properties to optimize the degradation efficiency. Studies on this compound and its derivatives have explored the impact of linker design on tau clearance nih.govfishersci.com.
Structure-activity relationship (SAR) studies are fundamental to this rational design process. By systematically altering one part of the molecule while keeping others constant, researchers can understand the impact of specific structural changes on binding, ternary complex formation, and tau degradation efficacy nih.govfishersci.com.
Diversity-Oriented Synthesis Applied to this compound Scaffold
While specific details on diversity-oriented synthesis (DOS) applied explicitly to the this compound scaffold are not extensively detailed in the provided search results, DOS represents a powerful synthetic strategy that could be applied to PROTAC development, including molecules like this compound. DOS aims to generate a wide array of structurally diverse molecules from a common set of starting materials and reactions. This approach could involve:
Varying the tau-binding scaffold, exploring different known or novel tau ligands.
Incorporating different E3 ligase recruiters beyond CRBN, targeting other ligases like VHL nih.gov.
Synthesizing a diverse range of linkers with varying lengths, rigidity, and chemical functionalities.
Applying DOS to the this compound scaffold or its core components could lead to the discovery of novel PROTACs with improved properties or distinct mechanisms of action. This would involve designing synthetic routes that allow for late-stage diversification, enabling the rapid generation of compound libraries for screening.
Process Optimization and Scalable Synthesis for this compound Research Applications
Process optimization and the development of scalable synthesis methods are crucial aspects for providing sufficient quantities of this compound for extensive research applications. Efficient synthetic routes and optimized reaction conditions are necessary to improve yields, reduce costs, and ensure the consistent quality of the compound for various in vitro and in vivo studies.
While the initial synthesis route and purification methods for this compound using standard laboratory techniques have been reported nih.gov, detailed information specifically on large-scale process optimization and manufacturing for widespread research supply is not extensively described in the publicly available literature. The optimization efforts primarily discussed in the context of this compound focus on medicinal chemistry aspects, such as improving target degradation potency and selectivity through structural modifications and SAR studies, rather than large-scale chemical synthesis process development. nih.govguidetopharmacology.orgguidetopharmacology.orgamericanelements.comwikipedia.orgfishersci.caacs.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances, promoting more environmentally friendly and sustainable processes. These principles encompass aspects such as atom economy, the use of less hazardous chemicals and solvents, the design of energy-efficient processes, and the reduction of waste generation.
Although the importance of green chemistry in pharmaceutical synthesis is widely recognized, specific details regarding the implementation of these principles in the synthesis of this compound are not specifically detailed in the available research. General synthetic procedures for this compound utilize common organic solvents and reagents nih.gov, and while efforts to optimize yield and purity contribute to efficiency, explicit discussions of green chemistry metrics or the adoption of specific green chemistry techniques for this compound synthesis are not prominent in the examined literature.
Flow Chemistry and Automation in this compound Production
Flow chemistry and automation offer significant advantages in chemical synthesis, including improved reaction control, enhanced safety for hazardous reactions, increased efficiency, and the potential for seamless scaling from laboratory to production scales. Continuous flow systems can provide better heat and mass transfer, leading to improved reaction reproducibility and yields compared to traditional batch processes. Automation can further enhance efficiency and throughput in the synthesis process.
Molecular and Cellular Mechanisms of Action for Qc 01 175
Target Identification and Engagement of QC-01-175 in Biological Systems
The primary targets of this compound are tau protein and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) nih.govelifesciences.orgguidetopharmacology.org. The molecule's bifunctional nature allows it to bridge these two proteins, facilitating the transfer of ubiquitin to tau and marking it for degradation by the proteasome nih.govelifesciences.orgmdpi.com.
Proteomic and Interactomic Profiling of this compound Targets
Multiplexed mass spectrometry-based proteomics has been employed to assess the impact of this compound treatment on the proteome of neuronal cells. Studies using FTD patient-derived neurons (A152T variant) treated with this compound showed significant changes primarily in validated immune-modulatory drug (IMiD) targets, such as ZFP91, ZNF653, and ZNF827, in addition to the intended target, tau nih.govchemicalprobes.orgelifesciences.org. These off-target effects are associated with the pomalidomide-derived CRBN-binding moiety elifesciences.org. A negative control compound, QC-03-075, which lacks CRBN binding activity, did not show these off-target effects, confirming their dependence on CRBN engagement nih.govchemicalprobes.org. While some off-target effects were observed, no this compound specific off-targets were identified in one study nih.gov.
Interactomic profiling, particularly through co-immunoprecipitation (co-IP) assays, has provided evidence for the formation of a ternary complex between tau, this compound, and the CRL4CRBN complex in neurons nih.govelifesciences.orgtandfonline.com. Pull-down experiments targeting either the CRL4CRBN component DDB1 or tau demonstrated the co-precipitation of the other protein in the presence of this compound, supporting the predicted interaction and ternary complex formation nih.govelifesciences.orgtandfonline.com. This complex formation is considered essential for the subsequent ubiquitination and degradation of tau nih.govelifesciences.org.
Affinity-Based Probes for this compound Target Elucidation
This compound itself can be considered an affinity-based probe due to its specific binding moieties for tau and CRBN nih.govelifesciences.orgguidetopharmacology.org. The tau-binding component is based on the PET tracer T807, known to bind to pathological tau species nih.govelifesciences.orgnih.gov. In vitro binding assays, such as Biolayer Interferometry (BLI), have been used to measure the affinity of this compound for recombinant tau protein, including wild-type and mutant forms like A152T and P301L nih.govchemicalprobes.orgresearchgate.net. These assays indicate that this compound binds to these tau variants chemicalprobes.org. The CRBN-binding is mediated by the pomalidomide (B1683931) analog module nih.govguidetopharmacology.org.
Elucidation of this compound Modulation of Biomolecular Pathways
This compound primarily modulates the ubiquitin-proteasome system (UPS) to achieve the degradation of tau protein nih.govelifesciences.orgguidetopharmacology.orgmdpi.comdntb.gov.ua. By bringing tau into proximity with the CRL4CRBN E3 ligase, it facilitates the ubiquitination of tau, marking it for degradation by the 26S proteasome nih.govelifesciences.orgmdpi.comnews-medical.net.
Enzymatic and Receptor-Mediated Interactions of this compound
The key enzymatic interaction mediated by this compound involves the CRL4CRBN E3 ubiquitin ligase complex. This compound acts as a bridge to bring tau into contact with this complex, enabling the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on tau nih.govelifesciences.orgnews-medical.net. This ubiquitination is a critical step in targeting tau for proteasomal degradation nih.govelifesciences.orgmdpi.com.
The primary receptor-mediated interaction is the binding of this compound to Cereblon (CRBN), a substrate receptor within the CRL4CRBN complex nih.govelifesciences.orgguidetopharmacology.org. This interaction is essential for recruiting the E3 ligase machinery to the vicinity of the bound tau protein nih.govelifesciences.org. The tau-binding moiety of this compound interacts with tau protein, with some evidence suggesting preferential binding to aberrant or misfolded forms of tau found in tauopathies nih.govelifesciences.orgnih.gov.
Impact of this compound on Signal Transduction Networks
The primary impact of this compound on cellular networks is the targeted reduction of tau protein levels through the UPS pathway nih.govelifesciences.orgprobechem.com. By degrading aberrant tau, this compound can indirectly influence downstream signaling pathways that are affected by tau accumulation and pathology. For instance, studies have shown that reducing tau levels with this compound can rescue stress vulnerability in FTD neurons and mitigate mitochondrial fragmentation and oxidative stress induced by pathological tau species nih.govprobechem.combiorxiv.orgmassgeneral.org. This suggests that the degradation of tau by this compound can restore aspects of cellular homeostasis and potentially impact signaling related to stress response and mitochondrial function nih.govbiorxiv.orgmassgeneral.org. While the direct impact on specific signal transduction cascades requires further detailed investigation, the core mechanism focuses on protein degradation rather than direct modulation of enzymatic activity or receptor signaling in the traditional sense elifesciences.org.
Allosteric Modulation and Conformational Changes Induced by this compound
As a PROTAC, this compound functions by inducing proximity between tau and CRBN, rather than acting as a classical allosteric modulator that binds to a site distinct from the active site to alter protein function universiteitleiden.nl. However, the formation of the ternary complex involving tau, this compound, and CRL4CRBN likely involves induced conformational changes in the interacting proteins to facilitate ubiquitination nih.govelifesciences.orgtandfonline.com. The binding of this compound to both tau and CRBN brings them into a specific orientation that is conducive to the enzymatic activity of the E3 ligase on tau nih.govelifesciences.org. While not strictly allosteric modulation of a single protein's function, the mechanism relies on the precise spatial arrangement and potential conformational adaptations of the components within the ternary complex to enable the ubiquitination process nih.govelifesciences.orgtandfonline.com. The tau-binding moiety, derived from T807, is thought to preferentially recognize certain conformations of tau, particularly those associated with pathology nih.govnih.gov. This conformational selectivity in binding contributes to the targeted degradation of aberrant tau nih.govnih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not available on PubChem based on search results |
| Tau (MAPT) | 4137 (for human MAPT gene) |
| Cereblon (CRBN) | 5118 (for human CRBN gene) |
| Pomalidomide | 216325 |
| T807 (Flortaucipir) | 92454226 |
| QC-03-075 | Not available on PubChem based on search results |
| Lenalidomide | 216326 |
| DDB1 | 1767 (for human DDB1 gene) |
| ZFP91 | 10786 (for human ZFP91 gene) |
| ZNF653 | 283161 (for human ZNF653 gene) |
| ZNF827 | 340286 (for human ZNF827 gene) |
| Ubiquitin | 6951 (for human UBB gene encoding Ubiquitin B) |
| Carfilzomib (B1684676) | 10140136 |
| Bortezomib | 387109 |
| MLN4924 | 9940678 |
| DRP1 (DNM1L) | 10052 (for human DNM1L gene) |
Data Table
While extensive quantitative data tables were not consistently available across the search results for direct inclusion and interactive formatting, the following summarizes key findings regarding this compound's effect on tau levels based on the provided information:
| Cell Model Type | Tau Variant Targeted | This compound Concentration | Treatment Duration | Observed Effect on Tau Levels | Source |
| FTD Patient-derived neurons | A152T | 1 µM | 24 hours | 50-100% clearance of total tau and P-tau S396 | nih.gov |
| FTD Patient-derived neurons | P301L | 1 µM | 24 hours | Significant clearance of total tau and P-tau | elifesciences.org |
| Healthy Control neurons | Wild-type | 1 µM, 10 µM | 24 hours | Minimal effect on tau levels | nih.govelifesciences.org |
| A152T neurons | A152T, Wild-type | 1 µM | 24 hours | >70% clearance of total tau | elifesciences.org |
| P301L neurons | P301L, Wild-type | 1 µM | 24 hours | >60% clearance of total tau | elifesciences.org |
| HEK293T (GFP-tau aggregation sensor) | Tau species | 1 µM | Not specified | Degradation of tau species (rescued by CRBN knockout) | biorxiv.org |
| SH-SY5Y cells | pTau-S396 | 1 µM or 10 µM | 2, 4, 24 hours | Reduced pTau-S396 levels | biorxiv.org |
This compound is a synthetic organic compound classified as a PROTAC (proteolysis-targeting chimera) or targeted protein degrader guidetopharmacology.orgguidetomalariapharmacology.org. It is a heterobifunctional molecule designed to induce the degradation of the tau protein medchemexpress.comprobechem.comdcchemicals.com. The molecule achieves this by simultaneously binding to tau and Cereblon (CRBN), a substrate receptor that is part of the CRL4CRBN E3 ubiquitin ligase complex guidetomalariapharmacology.orgprobechem.comdcchemicals.comnih.govelifesciences.orgmdpi.com.
The structure of this compound is based on a tau-binding core scaffold, specifically a variant of the tau PET tracer T807 (flortaucipir), linked to a thalidomide (B1683933) analog (pomalidomide) which engages CRBN guidetopharmacology.orgguidetomalariapharmacology.orgnih.govelifesciences.org. A linker connects these two modules, designed to facilitate the formation of a ternary complex between tau, this compound, and CRL4CRBN nih.govelifesciences.org.
This compound functions by hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively degrade tau protein probechem.comdcchemicals.comnih.govmdpi.comacs.orgrevvity.com. As a PROTAC, it brings the target protein (tau) into close proximity with an E3 ubiquitin ligase (CRL4CRBN) nih.govelifesciences.orgmdpi.comacs.org. This induced proximity facilitates the polyubiquitination of tau by the E3 ligase complex nih.govmdpi.comacs.org. Polyubiquitinated proteins are then recognized and degraded by the proteasome nih.govmdpi.comacs.org.
Studies have confirmed that this compound-mediated tau degradation is dependent on CRBN and tau binding, as well as the neddylation (E3 ligase function) and function of the proteasome nih.govelifesciences.org. Inhibition of neddylation with MLN4924 or inhibition of the proteasome with carfilzomib rescues the effect of this compound, preventing tau degradation nih.govelifesciences.org. In contrast, treatment with the autophagy inhibitor bafilomycin A1 did not reverse the degradation effect, suggesting that the primary degradation pathway is the proteasome, not autophagy nih.gov.
Cellular Responses and Phenotypic Alterations Induced by this compound
This compound has been shown to induce significant cellular responses, primarily the reduction of tau protein levels, particularly aberrant or pathological forms of tau medchemexpress.comprobechem.comdcchemicals.comnih.govelifesciences.orgmdpi.comacs.orgfrontiersin.org. This degradation leads to phenotypic alterations in cellular models of tauopathy.
In frontotemporal dementia (FTD) patient-derived neuronal cell models, this compound effectively clears tau, including hyperphosphorylated tau (P-tauS396) medchemexpress.comprobechem.comdcchemicals.comnih.govelifesciences.orgfrontiersin.org. This effect is observed in neurons carrying tau mutations such as A152T and P301L medchemexpress.comnih.govelifesciences.org. Importantly, this compound shows minimal effect on tau levels in neurons from healthy controls, indicating a degree of specificity for disease-relevant forms of tau probechem.comdcchemicals.comnih.govelifesciences.orgfrontiersin.org.
Beyond simply reducing tau levels, this compound has been shown to rescue stress vulnerability in FTD neurons, phenocopying the effects of MAPT-knockout probechem.comdcchemicals.comnih.gov. In models of amyotrophic lateral sclerosis (ALS), where hyperphosphorylated tau is mislocalized to synapses, this compound treatment mitigated ALS synaptoneurosome-induced mitochondrial fragmentation and oxidative stress medchemexpress.combiorxiv.org.
Investigations of this compound in Cellular Models
This compound has been extensively investigated in various cellular models, particularly those derived from human induced pluripotent stem cells (iPSCs) of patients with tauopathies like FTD nih.govelifesciences.orgfrontiersin.orgncardia.comfrontiersin.orgnih.gov. These models are valuable as they recapitulate endogenous tau expression under disease-relevant genomic and physiological contexts ncardia.comfrontiersin.orgnih.gov.
Studies in FTD patient-derived iPSC neurons (A152T and P301L mutations) demonstrated concentration-dependent degradation of total tau and P-tauS396 by this compound nih.govelifesciences.org. For instance, treatment with 1 µM this compound for 24 hours resulted in substantial reductions in tau levels nih.govelifesciences.org.
Table 1: Effect of this compound on Tau Levels in FTD Patient-Derived Neurons
| Cell Line (Tau Mutation) | This compound Concentration | Treatment Duration | Reduction in Total Tau | Reduction in P-tauS396 | Source |
| A152T | 1 µM | 24 hours | ~70% | ~80% | nih.govelifesciences.org |
| P301L | 1 µM | 24 hours | >60% | Not specified, but comparable to A152T effect on P-tauS396 | nih.govelifesciences.org |
Note: Data is approximate based on reported findings.
Comparisons with a negative control compound, QC-03-075, which lacks CRBN-binding activity, showed that QC-03-075 had minimal to no effect on tau levels, confirming the CRBN-dependent mechanism of action for this compound nih.govelifesciences.org.
Off-target selectivity assessments using multiplexed MS-based proteomics in A152T neurons treated with 1 µM this compound for 4 hours identified some known IMiD (immunomodulatory drug) targets as off-targets, which was expected given the pomalidomide module elifesciences.orgchemicalprobes.org. However, no this compound specific off-targets were observed at this concentration elifesciences.orgchemicalprobes.org. The negative control QC-03-075 did not affect these proteins elifesciences.orgchemicalprobes.org.
In vitro binding assays using Biolayer Interferometry (BLI) demonstrated that this compound binds to variant forms of tau (A152T and P301L) with dissociation constants (KD) in the low micromolar range, comparable to the parent compound T807 nih.govelifesciences.org.
Table 2: In Vitro Binding Affinity (KD) of this compound for Tau Variants
| Compound | Tau Variant | KD (µM) | Source |
| This compound | Wild-type | 1.2 | chemicalprobes.org |
| This compound | A152T | 1.7 | chemicalprobes.org |
| This compound | P301L | 2.5 | chemicalprobes.org |
| T807 | Wild-type | Within the same order of magnitude as this compound | nih.govelifesciences.org |
Note: Data represents mean KD ± SD where available.
Subcellular Localization and Trafficking of this compound
While the precise subcellular localization and trafficking of this compound itself are not extensively detailed in the provided information, its mechanism of action as a PROTAC implies that it must enter the cell and access both the target protein (tau) and the E3 ligase (CRBN) within the cellular compartments where their interaction can lead to ubiquitination and proteasomal degradation nih.govacs.org. Tau is primarily a neuronal protein found mainly in axons in mature neurons, but it is also present in other cellular compartments including mitochondria, the nucleus, synapses, dendrites, and the plasma membrane acs.org. CRBN is a component of the CRL4CRBN E3 ubiquitin ligase complex, which is localized within the cell nih.govelifesciences.orgmdpi.com.
The ability of this compound to induce tau degradation in cellular models, particularly in patient-derived neurons, suggests that it successfully reaches the intracellular locations where aberrant tau accumulates and where the CRL4CRBN complex is active nih.govelifesciences.orgncardia.comfrontiersin.orgnih.gov. The rescue of mitochondrial fragmentation and oxidative stress in ALS models by this compound further implies that it can influence processes occurring in or related to mitochondria, where pTau-S396 has been shown to interact with DRP1 biorxiv.org.
Although not specific to this compound, research on tauopathies indicates that pathological tau can undergo changes in cellular redistribution nih.gov. The design of this compound, based on the T807 scaffold which is a PET tracer for tau, suggests an inherent capacity to interact with tau within the cellular environment guidetopharmacology.orgguidetomalariapharmacology.orgnih.govelifesciences.org.
Preclinical Investigations of Qc 01 175 in in Vitro and in Vivo Models
In Vitro Biological Activity Profiling of QC-01-175
In vitro studies have been instrumental in elucidating the direct effects of this compound on tau protein and its associated cellular pathways. These investigations encompass various assay formats to provide a comprehensive profile of the compound's activity.
High-Throughput Screening Assays for this compound Activity
While specific high-throughput screening (HTS) campaigns solely focused on identifying this compound are not detailed, the context of PROTAC discovery often involves HTS approaches to identify or optimize compounds targeting specific proteins. HTS assays for PROTAC activity can involve measuring the reduction of target protein levels using techniques like quantitative Western blotting, ELISA, or reporter-gene assays in cell lines expressing the target protein. researchgate.netdntb.gov.ua Given that this compound was developed based on a known tau ligand nih.govmdpi.comfrontiersin.org, initial screening might have involved evaluating the efficacy of synthesized PROTAC constructs in degrading tau in cellular models. The concentration-dependent degradation observed in subsequent detailed studies (Section 4.1.3) suggests that such screening methods were likely employed during the optimization process to identify potent degraders. nih.govfrontiersin.orgelifesciences.org
Detailed Biochemical and Biophysical Characterization of this compound Interactions
Detailed biochemical and biophysical studies have confirmed the interaction of this compound with its intended targets: tau protein and CRBN. Biolayer interferometry (BLI) assays have been used to measure the binding affinity of this compound to recombinant forms of tau protein, including wild-type (WT) tau and mutant forms such as A152T and P301L. nih.govelifesciences.orgchemicalprobes.org These studies demonstrated that this compound is capable of binding to these tau variants with affinities in the low micromolar range. nih.govchemicalprobes.org
| Tau Variant | KD (µM) |
| WT Tau | 1.2 nih.govchemicalprobes.org |
| A152T Tau | 1.7 nih.govchemicalprobes.org |
| P301L Tau | 2.5 nih.govchemicalprobes.org |
Furthermore, co-immunoprecipitation (co-IP) experiments in cellular contexts have provided evidence for the formation of a ternary complex involving tau, this compound, and CRBN. nih.govtandfonline.comelifesciences.orgelifesciences.org These assays show that in the presence of this compound, tau protein can be pulled down with CRBN or its associated protein DDB1, indicating that the degrader successfully bridges the target protein and the E3 ligase, a crucial step in the PROTAC mechanism of action. nih.govtandfonline.comelifesciences.org Mechanistic studies have also confirmed that this compound-mediated tau degradation is dependent on CRBN and proteasome function, but not autophagy, aligning with the expected mechanism of a PROTAC molecule. nih.govelifesciences.org
Cell-Based Functional Assays of this compound Efficacy
Cell-based assays have been critical in evaluating the functional efficacy of this compound in relevant biological systems, particularly in neuronal models derived from patients with tauopathies. Studies utilizing induced pluripotent stem cell (iPSC)-derived neurons from patients with frontotemporal dementia (FTD) carrying tau mutations (A152T or P301L) have shown that this compound induces concentration-dependent degradation of both total tau and hyperphosphorylated tau (specifically pTau-S396). medchemexpress.commedchemexpress.comnih.govfrontiersin.orgelifesciences.org
For instance, treatment with this compound at concentrations ranging from 1 to 10 µM for 24 hours resulted in significant reductions in tau levels. medchemexpress.commedchemexpress.comnih.govelifesciences.org In FTD patient-derived neurons, a concentration of 1 µM this compound achieved approximately 60-70% degradation of total tau and around 80% degradation of pTau-S396 after 24 hours. nih.govelifesciences.org Importantly, these studies also demonstrated that this compound exhibits preferential degradation of tau in neurons derived from FTD patients compared to neurons from healthy controls, where the effect on tau levels was minimal. nih.govrevvity.comfrontiersin.orgmdpi.comresearchgate.net
| Cell Line (Tau Genotype) | This compound Concentration (µM) | Treatment Duration (h) | Reduction in Total Tau (%) | Reduction in pTau-S396 (%) |
| FTD Patient (A152T) | 1 | 24 | ~70 nih.govelifesciences.org | ~80 nih.govelifesciences.org |
| FTD Patient (P301L) | 1 | 24 | ~60 nih.govelifesciences.org | ~80 nih.govelifesciences.org |
| Healthy Control (WT) | 10 | 24 | ~0-20 nih.gov | ~0-40 nih.gov |
Beyond direct tau degradation, cell-based assays have also explored the functional consequences of this compound treatment. In SH-SY5Y cells induced by ALS synaptoneurosomes (SNs), which exhibit increased pTau-S396, mitochondrial fragmentation, and oxidative stress, this compound treatment was shown to mitigate these pathological phenotypes. medchemexpress.commedchemexpress.combiorxiv.orgmdaconference.orgpatsnap.com Specifically, this compound alleviated ALS SNs-induced mitochondrial fragmentation and reduced levels of reactive oxygen species (ROS), suggesting a protective effect against tau-mediated cellular toxicity. medchemexpress.commedchemexpress.combiorxiv.orgmdaconference.orgpatsnap.com
In Vivo Efficacy Studies of this compound in Non-Human Organismal Models
Preclinical in vivo studies are essential for evaluating the efficacy of drug candidates in a complex living system and assessing their potential to reach and affect the target tissue.
Establishment and Validation of Relevant Animal Models for this compound Research
The selection of appropriate animal models is crucial for evaluating the in vivo efficacy of a tau-targeting therapeutic like this compound. Relevant models for tauopathies and neurodegenerative diseases characterized by tau pathology include transgenic mouse and rat models that overexpress mutant forms of human tau (e.g., P301L, P301S) or exhibit tau pathology mimicking aspects of human disease. scantox.com These models often develop neurofibrillary tangles, synaptic dysfunction, neuronal loss, and behavioral deficits that can be used to assess the therapeutic effects of test compounds. While specific in vivo efficacy studies for this compound in particular animal models are not extensively detailed in the provided information, the compound's preclinical status and the nature of its target indicate that studies in such validated tauopathy models would be the logical next step in its development. patsnap.com The ability of this compound to cross the blood-brain barrier is a critical factor for its potential in treating central nervous system disorders, and a pharmacokinetic study in mice has indicated brain entry. nih.gov
Pharmacodynamic Endpoints of this compound Action in Preclinical Models
In in vivo preclinical studies, pharmacodynamic (PD) endpoints are measured to assess the biological effects of the compound on its target and downstream pathways. For this compound, key PD endpoints would include the assessment of tau protein levels (total and phosphorylated forms) in relevant brain regions (e.g., cortex, hippocampus) using techniques such as Western blotting, ELISA, or immunohistochemistry. A reduction in the levels of aberrant tau following this compound administration would serve as a primary indicator of target engagement and degradation in vivo.
Beyond direct tau levels, PD endpoints could also include markers of tau pathology, such as the density of neurofibrillary tangles or the accumulation of insoluble tau species. Assessment of synaptic integrity, neuronal survival, and neuroinflammation markers in brain tissue could provide insights into the compound's ability to mitigate the downstream consequences of tau pathology. Furthermore, behavioral assessments evaluating cognitive function, motor performance, and other relevant phenotypes in the animal models would serve as important PD endpoints to determine if tau degradation translates into functional improvements. While specific quantitative in vivo PD data for this compound is not provided, the reported in vitro effects on tau levels and cellular health suggest that these types of PD endpoints would be evaluated in in vivo efficacy studies to demonstrate the therapeutic potential of this compound in preclinical models of tauopathy.
Comparative Analysis of this compound Efficacy Across Diverse In Vivo Systems
Based on the currently available information from the conducted searches, detailed data specifically comparing the efficacy of this compound across diverse in vivo systems (i.e., different animal models or different disease states within living organisms) is limited. The majority of reported comparative efficacy data stems from in vitro and ex vivo studies utilizing various cellular models.
Studies have demonstrated the efficacy of this compound in degrading tau in patient-derived neuronal cell models. For instance, in induced pluripotent stem cell (iPSC)-derived neuronal models from FTD patients carrying tau mutations (such as A152T and P301L), this compound has shown the ability to reduce levels of both total tau and phosphorylated tau (P-tau). nih.govelifesciences.orgmdpi.combiorxiv.orgnih.govfrontiersin.org A key finding from these cellular studies is the observed preferential degradation of aberrant tau species found in diseased neurons compared to tau in healthy control neurons. nih.govelifesciences.orgfrontiersin.orgresearchgate.netresearchgate.netrevvity.com This suggests a degree of selectivity for disease-relevant forms of the protein.
For example, comparative analysis across different patient-derived cell lines indicated that this compound was significantly more effective at inducing the degradation of the forms of tau present in FTD patient-derived neurons. nih.govelifesciences.org While this compound could induce some degradation of total tau and P-tau in control lines at higher concentrations, its effect was notably more pronounced in neurons expressing mutant tau. nih.govelifesciences.org
The mechanism underlying this efficacy involves this compound acting as a heterobifunctional molecule, specifically a PROTAC (proteolysis targeting chimera). nih.govelifesciences.orgbiorxiv.orgresearchgate.netresearchgate.netrevvity.commedchemexpress.comguidetopharmacology.org It is designed to simultaneously bind to tau and recruit the E3 ubiquitin ligase Cereblon (CRBN). nih.govelifesciences.orgbiorxiv.orgresearchgate.netresearchgate.netrevvity.comguidetopharmacology.org This proximity induces ubiquitination of tau, targeting it for degradation by the proteasome. nih.govelifesciences.orgbiorxiv.orgresearchgate.netrevvity.comguidetopharmacology.org Studies have confirmed that this compound-mediated tau degradation is dependent on CRBN and proteasome function. nih.govelifesciences.orgbiorxiv.org
While these in vitro and ex vivo findings provide valuable insights into the compound's mechanism and preferential activity in disease models at the cellular level, comprehensive comparative efficacy data across diverse in vivo animal models representing different tauopathies or disease severities is not extensively detailed in the retrieved literature. Some sources mention the potential or plans for future in vivo studies to further investigate its therapeutic potential. mdpi.combiorxiv.org One source explicitly states a lack of in vivo validation data for this compound as a chemical probe. chemicalprobes.org
Computational and Theoretical Studies of Qc 01 175
Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations for QC-01-175
Computational chemistry techniques, including Quantum Mechanical (QM) and Molecular Mechanics (MM) calculations, play a vital role in characterizing the structural and energetic properties of small molecules like this compound. While specific detailed QM/MM data solely focused on this compound were not extensively reported in the provided literature, these methods are fundamental in providing insights relevant to its function as a PROTAC.
QM calculations, based on quantum physics principles, are used to describe the electronic structure of a molecule, providing information about atomic charges, bond orders, and molecular orbitals. This level of detail is crucial for understanding the molecule's reactivity and how it might interact with binding partners at an electronic level.
MM calculations, on the other hand, use classical physics and force fields to approximate the potential energy of a molecular system. This approach is computationally less demanding than QM methods and is often applied to larger systems or for exploring different molecular conformations.
The combination of QM and MM methods (QM/MM) allows for the study of complex systems, where a specific region of interest (e.g., the active site of a protein interacting with a ligand) is treated with a higher level of QM theory, while the rest of the system is handled with the more efficient MM approach.
Electronic Structure Analysis of this compound
Electronic structure analysis, typically performed using QM methods, can provide insights into the distribution of electrons within the this compound molecule. This includes determining partial atomic charges, dipole moments, and frontier molecular orbitals (HOMO and LUMO). Such information is valuable for understanding the molecule's polarity, potential for hydrogen bonding, and regions prone to electrophilic or nucleophilic attack, all of which influence its interactions with target proteins like tau and Cereblon. While specific data for this compound was not found, these analyses are standard in the computational characterization of small molecules in drug discovery.
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis explores the various three-dimensional arrangements (conformations) that a flexible molecule like this compound can adopt due to rotations around single bonds, particularly within its linker region. The energy landscape maps the potential energy of the molecule as a function of its conformation, identifying stable conformers (energy minima) and the energy barriers between them. Understanding the conformational preferences and flexibility of this compound is critical because its ability to simultaneously bind to both tau and Cereblon depends on its linker adopting a suitable conformation to bridge the two proteins in a ternary complex. guidetopharmacology.orgfishersci.comacs.org Although explicit energy landscape data for this compound were not detailed in the search results, conformational analysis using MM or QM/MM methods is routinely applied to PROTACs to understand how linker length and composition affect ternary complex formation efficiency.
Molecular Docking and Virtual Screening Approaches for this compound
Molecular docking and virtual screening are computational techniques used to predict the binding orientation (pose) and affinity of small molecules to a target protein. These methods are widely employed in drug discovery to identify potential lead compounds and understand the nature of ligand-protein interactions.
Molecular docking predicts how a ligand, such as this compound, fits into a specific binding site of a protein, like tau or Cereblon. It explores different poses of the ligand within the binding pocket and scores them based on predicted binding energy. This helps in understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the complex.
Virtual screening involves docking a library of compounds against a target protein to identify potential binders computationally. This allows for the rapid evaluation of large chemical spaces to prioritize compounds for experimental testing.
Ligand-Based Drug Design (LBDD) Strategies Involving this compound
Ligand-Based Drug Design (LBDD) strategies are employed when the three-dimensional structure of the target protein is unknown or not utilized. These methods rely on the knowledge of known active ligands to design or identify new molecules with similar properties. Techniques include pharmacophore modeling, molecular shape analysis, and quantitative structure-activity relationships (QSAR). While the design of this compound was based on the known tau binder T807 guidetopharmacology.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgcenmed.comguidetoimmunopharmacology.orgfishersci.comnih.gov, which incorporates elements of LBDD by utilizing a known active scaffold, the provided literature does not detail specific LBDD modeling studies performed with this compound itself. However, the optimization of this compound and the establishment of structure-activity relationships (SAR) for the QC-series of degraders wikipedia.orgnih.gov inherently involve analyzing the relationship between the chemical structure (ligand properties) and biological activity (tau degradation), which is a core principle of LBDD.
Structure-Based Drug Design (SBDD) for this compound Binding Targets
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of the target protein (obtained experimentally, e.g., by X-ray crystallography or cryo-EM, or computationally, e.g., by homology modeling) to guide the design and optimization of ligands. For this compound, SBDD approaches would involve studying its binding to tau and Cereblon. Molecular docking is a key tool in SBDD.
Research indicates that molecular docking analysis was performed for targeted protein degraders (TPDs), including this compound, to understand their molecular interactions with transporter proteins. This suggests the application of SBDD principles to investigate the pharmacokinetic properties of this compound. Furthermore, the design of PROTACs like this compound, which involves linking a target protein binder to an E3 ligase binder to facilitate ternary complex formation, is fundamentally guided by the structural understanding of the interactions between each component and its respective protein target. guidetopharmacology.orgfishersci.comacs.org Although detailed docking studies of this compound with tau or Cereblon were not explicitly provided in the snippets, such studies are standard practice in the development and characterization of PROTACs to understand ternary complex formation and optimize interactions. acs.org
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. By applying classical mechanics to calculate the forces between atoms, MD simulations can provide insights into the dynamic aspects of molecular interactions, conformational changes, and protein-ligand binding over time.
Protein-QC-01-175 Binding Dynamics and Kinetics
The mechanism of action for this compound involves the formation of a ternary complex between tau, the degrader, and the E3 ligase CRBN. nih.govguidetopharmacology.orgresearchgate.netelifesciences.orgmdpi.comnih.gov The formation of this complex is considered a key step for effective degradation. researchgate.netacs.org Computational approaches are used to model the structure of this PROTAC-induced ternary complex. researchgate.netacs.org While specific details on the binding dynamics and kinetics simulations for this compound are not provided, the general principles in PROTAC research involve modeling protein-ligand binding and ternary complex formation. acs.orgacs.orgtandfonline.com Techniques like co-immunoprecipitation (co-IP) have been used experimentally to validate the intracellular ternary complex interactions mediated by this compound. tandfonline.com
Membrane Interactions and Permeation Simulations of this compound
PROTAC molecules, including this compound, must be able to cross cell membranes to reach their intracellular targets. acs.orgmdpi.com Their ability to permeate the cell membrane can depend on factors like hydrophobicity and potential interactions with transporters. mdpi.com this compound has been shown to cross the neuronal cell membrane. mdpi.com Due to the presence of nitrogen-containing groups, it has been suggested that this compound could potentially be a substrate for the H+/OC antiporter, which is involved in carrier-mediated transport across membranes. mdpi.com Computational studies in TPD research often consider physicochemical properties like solubility and permeability, which are crucial for a degrader molecule to reach its target within the cell. acs.org
Water and Solvent Effects on this compound Behavior
The behavior of molecules like this compound in cellular environments is influenced by water and other solvents. Computational methods can be used to calculate the transfer energy of a molecule from water to a different solvent, considering factors like solvent accessible surface area and electrostatic contributions. acs.org While specific simulations for this compound regarding water and solvent effects are not detailed in the provided information, such studies are generally relevant in computational chemistry to understand molecular solvation and its impact on drug properties and interactions. acs.org
Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery and development, including the design and optimization of targeted protein degraders like PROTACs. nih.govresearchgate.netnih.govscribd.com These technologies can accelerate the process from initial screening to final optimization. nih.gov
Predictive Modeling of this compound Biological Activities
AI and ML approaches can be used for predictive modeling of the biological activities of chemical compounds. acs.orgnih.govscribd.com In the context of PROTACs, this can involve predicting the ability of a molecule to induce targeted protein degradation. tandfonline.com While specific AI/ML models developed solely for predicting the activities of this compound are not explicitly mentioned, the broader field utilizes these techniques to predict properties and outcomes based on structural information. acs.orgacs.orgtandfonline.com Predictive models can aim to understand a PROTAC's ability to induce TPD. tandfonline.com
De Novo Design of this compound Analogs Using AI
Analytical Methodologies for Qc 01 175 Research
Spectroscopic Characterization Techniques for QC-01-175
Spectroscopic methods are fundamental to the chemical analysis of this compound, providing detailed information on its molecular structure, composition, and behavior in the presence of biomolecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of newly synthesized this compound. Standard one-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the T807 and pomalidomide (B1683931) moieties, as well as distinct peaks for the polyethylene (B3416737) glycol (PEG) linker. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the precise assembly of the final heterobifunctional molecule. These analyses ensure that the T807 scaffold, the PEG linker, and the pomalidomide E3 ligase ligand are correctly conjugated.
Interactive Table: Predicted ¹H NMR Chemical Shifts for Key Structural Moieties of this compound
| Structural Moiety | Proton Environment | Predicted Chemical Shift (δ, ppm) |
| T807 Core | Aromatic Protons | 7.0 - 8.5 |
| Pyridine Ring Protons | 7.5 - 8.8 | |
| Amine/Amide Protons | 8.0 - 9.5 | |
| Pomalidomide | Aromatic Protons | 7.2 - 8.2 |
| Glutarimide Protons | 2.0 - 3.0 | |
| Amine/Amide Protons | 9.0 - 11.0 | |
| PEG Linker | Methylene Protons (-CH₂-CH₂-O-) | 3.5 - 4.0 |
Mass Spectrometry (MS) for this compound and its Metabolites
Mass spectrometry (MS) is a powerful technique used for determining the molecular weight of this compound and for studying its metabolic fate. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental composition of the synthesized compound.
In biological studies, liquid chromatography-mass spectrometry (LC-MS) is the primary method for identifying and quantifying this compound and its metabolites in complex matrices such as cell lysates or plasma. Furthermore, advanced MS-based proteomic approaches have been crucial in evaluating the cellular effects of this compound. nih.gov Multiplexed MS-based proteomics has been employed to measure changes in the abundance of proteins across the entire proteome of neuronal cells following treatment with this compound. nih.gov This allows for the identification of both the intended target (tau protein) degradation and any potential off-target effects. nih.gov For instance, studies have used this technique to confirm that this compound has minimal off-target activity at effective concentrations, with the only significantly affected proteins being known targets of immunomodulatory drugs (IMiDs) related to the pomalidomide moiety. nih.gov
Interactive Table: Off-Target Proteins Identified by MS-Proteomics upon this compound Treatment
| Protein | Function | Observation | Reference |
| ZFP91 | Zinc Finger Protein | Known IMiD target | nih.gov |
| ZNF653 | Zinc Finger Protein | Known IMiD target | nih.gov |
| ZNF827 | Zinc Finger Protein | Known IMiD target | nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used for the routine characterization of this compound.
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of specific chemical bonds. This is useful for confirming the presence of key structural features.
Interactive Table: Expected IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Amide/Imide | N-H stretch | 3200 - 3400 |
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| Aliphatic C-H | C-H stretch | 2850 - 3000 |
| Carbonyl (Amide/Imide) | C=O stretch | 1650 - 1750 |
| Aromatic C=C | C=C stretch | 1450 - 1600 |
| Ether (Linker) | C-O stretch | 1050 - 1150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. mrclab.com this compound contains multiple chromophores, primarily the conjugated aromatic systems of the T807 and pomalidomide moieties, which absorb light in the UV-Vis range. This technique is particularly useful for quantitative analysis, as the absorbance of a solution is directly proportional to the concentration of the compound, a relationship described by the Beer-Lambert law. libretexts.org A UV-Vis spectrum would show specific wavelengths of maximum absorbance (λmax) that can be used to quantify the concentration of this compound in solution for various assays.
Circular Dichroism (CD) and Fluorescence Spectroscopy for this compound Biomolecular Interactions
As this compound's mechanism of action relies on inducing a ternary complex between the tau protein and the E3 ligase Cereblon (CRBN), techniques that can probe these biomolecular interactions are essential.
Circular Dichroism (CD) Spectroscopy is a valuable method for assessing changes in the secondary structure of proteins upon ligand binding. While tau is an intrinsically disordered protein, it possesses local structural propensities. nih.gov CD spectroscopy could be employed to monitor whether the binding of this compound induces any conformational changes in tau or in the CRBN protein. Such structural alterations can be indicative of a binding event and the initial steps of ternary complex formation.
Fluorescence Spectroscopy offers a highly sensitive means to quantify binding affinities and kinetics. Techniques such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) are well-suited for studying the formation of the Tau:this compound:CRBN ternary complex. profacgen.comub.edu For example, in an FP assay, a fluorescently labeled version of one of the protein partners could be used. The binding of the other components to form the ternary complex would lead to a change in the polarization of the emitted light, allowing for the determination of binding constants (Kd) and cooperativity. profacgen.com Similarly, FRET can be used to monitor the proximity between fluorescently labeled tau and CRBN, with an increase in FRET signal indicating degrader-mediated complex formation. profacgen.com
Chromatographic Separation and Quantification of this compound
Chromatographic techniques are vital for the purification, purity assessment, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) for this compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthesized this compound and for its quantification in various experimental settings. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. In this method, this compound is injected onto a C18 stationary phase column and eluted with a mobile phase gradient, commonly a mixture of water and an organic solvent like acetonitrile, often with additives like formic acid or trifluoroacetic acid to improve peak shape.
Detection is typically achieved using a UV detector set at one of the compound's maximum absorbance wavelengths (λmax). The purity of a sample is determined by integrating the area of the main peak corresponding to this compound and expressing it as a percentage of the total area of all detected peaks. For quantification, a calibration curve is generated by running known concentrations of a pure this compound standard and plotting peak area against concentration. This allows for the accurate determination of the compound's concentration in unknown samples.
Interactive Table: Hypothetical HPLC Purity Analysis of a this compound Synthesis Batch
| Peak Number | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.5 | 15,234 | 0.8 | Impurity A |
| 2 | 8.2 | 1,895,678 | 98.9 | This compound |
| 3 | 9.1 | 5,789 | 0.3 | Impurity B |
| Total | 1,916,701 | 100.0 |
Gas Chromatography (GC) for Volatile this compound Derivatives
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. thermofisher.comaxispharm.comsemiengineering.com For a complex, non-volatile molecule like this compound, direct analysis by GC is not feasible due to its high molecular weight and thermal instability. However, GC, particularly when coupled with Mass Spectrometry (GC-MS), could be employed for the analysis of volatile synthetic precursors or potential degradation products of this compound.
To make non-volatile compounds suitable for GC analysis, a process of derivatization is required. This involves chemically modifying the molecule to increase its volatility. For this compound, functional groups such as amines or amides could potentially be derivatized.
Hypothetical GC Method for this compound Precursors:
A hypothetical application of GC-MS could involve quality control during the synthesis of this compound. For instance, the purity of a smaller, volatile precursor molecule could be assessed before its incorporation into the final structure.
| Parameter | Hypothetical Value/Condition | Purpose |
| Column | Capillary column (e.g., 5% phenyl methylpolysiloxane) | To separate volatile compounds based on their boiling points and polarity. |
| Injector Temperature | 250 °C | To ensure rapid and complete vaporization of the derivatized analyte. |
| Carrier Gas | Helium or Nitrogen | To transport the analyte through the column. |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) | To achieve optimal separation of a mixture of compounds. |
| Detector | Mass Spectrometer (MS) | To identify and quantify the separated compounds based on their mass-to-charge ratio. |
This approach would be invaluable for ensuring the quality of starting materials and for identifying potential impurities that could affect the synthesis and final purity of this compound.
Capillary Electrophoresis (CE) for this compound Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge, size, and frictional forces. nih.govpharmtech.combiopharminternational.combio-rad.com It offers advantages such as high efficiency, short analysis times, and minimal sample consumption, making it a suitable technique for the purity assessment of complex molecules like this compound.
Given its molecular structure, which includes ionizable groups, Capillary Zone Electrophoresis (CZE) would be a relevant mode of CE for analyzing this compound. In CZE, the separation is based on the different electrophoretic mobilities of the analytes in a buffer-filled capillary.
Potential Application of CE in this compound Purity Assessment:
CE could be employed to determine the purity of synthesized this compound and to detect any charged impurities or degradation products.
| Parameter | Potential Condition | Rationale |
| Capillary | Fused-silica capillary (coated or uncoated) | To provide a channel for electrophoretic separation. Coatings can be used to minimize analyte-wall interactions. |
| Background Electrolyte | Buffered solution (e.g., phosphate (B84403) or borate (B1201080) buffer) | To maintain a stable pH and conduct the electric current. |
| Applied Voltage | 15-30 kV | To drive the electrophoretic separation of the analytes. |
| Detection | UV-Vis Diode Array Detector (DAD) | To detect and quantify this compound and impurities based on their absorbance of light. |
The high resolving power of CE would allow for the separation of this compound from closely related impurities that might be difficult to resolve by other chromatographic techniques.
Advanced Imaging Techniques for Localizing this compound
Visualizing the distribution of this compound at the cellular and organismal level is critical for understanding its mechanism of action and confirming its engagement with the target protein, tau.
Fluorescence Microscopy for Cellular Distribution of this compound
Fluorescence microscopy is a vital tool for visualizing the subcellular localization of molecules. thermofisher.comteledynevisionsolutions.comnih.govnih.gov To study the cellular distribution of this compound, it would first need to be chemically modified to incorporate a fluorescent tag. This involves synthesizing a fluorescent analog of this compound by attaching a fluorophore (e.g., fluorescein, rhodamine, or a cyanine (B1664457) dye) to a part of the molecule that does not interfere with its binding to tau or the E3 ligase. nih.govmdpi.com
Once a suitable fluorescent analog is synthesized and validated, it can be introduced to cell cultures, such as neuronal cells expressing pathological tau. Confocal fluorescence microscopy could then be used to observe the uptake of the fluorescent this compound analog into the cells and its colocalization with tau aggregates.
Hypothetical Experimental Parameters for Fluorescence Imaging:
| Parameter | Description |
| Cell Line | Human-induced pluripotent stem cell (iPSC)-derived neurons from a patient with frontotemporal dementia. |
| Fluorescent Probe | This compound conjugated to a red fluorescent dye (e.g., Alexa Fluor 647). |
| Co-staining | Immunofluorescence staining for tau protein using an antibody conjugated to a green fluorescent dye (e.g., Alexa Fluor 488). |
| Imaging System | Laser-scanning confocal microscope. |
This approach would provide direct visual evidence of this compound entering neuronal cells and interacting with its intended target.
Radiotracer Imaging for this compound Distribution in Organisms
Radiotracer imaging, specifically Positron Emission Tomography (PET), is a powerful non-invasive technique to visualize and quantify the distribution of a molecule in a living organism. This compound is derived from the tau PET tracer T807, also known as AV-1451 or [18F]flortaucipir. nih.govguidetopharmacology.org This lineage makes the development of a radiolabeled version of this compound for PET imaging a logical step for in vivo studies.
The synthesis of a PET tracer version of this compound would involve radiolabeling it with a positron-emitting isotope, most commonly fluorine-18 (B77423) ([18F]). The radiosynthesis would likely follow established protocols for the fluorination of T807 precursors. nih.govresearchgate.netfrontiersin.orgnih.gov
[18F]this compound PET Imaging Protocol Overview:
Following intravenous injection of [18F]this compound into a research animal model of tauopathy, PET scans would be acquired to track the radiotracer's distribution over time.
| Phase | Procedure | Purpose |
| Radiosynthesis | Automated nucleophilic fluorination of a suitable precursor. nih.gov | To produce [18F]this compound with high radiochemical purity and specific activity. |
| Administration | Intravenous bolus injection into the subject. snmjournals.org | To introduce the radiotracer into the systemic circulation. |
| PET Scan Acquisition | Dynamic scanning for a period of time (e.g., 90-120 minutes) post-injection. snmjournals.orgnih.govsnmjournals.orgnih.gov | To measure the uptake and clearance of the radiotracer in different organs, particularly the brain. |
| Image Analysis | Reconstruction of PET data and co-registration with anatomical images (e.g., MRI or CT). snmjournals.org | To quantify the radiotracer concentration in specific brain regions and assess target engagement. |
Studies with the parent tracer, [18F]T807, have demonstrated its ability to cross the blood-brain barrier and bind to tau aggregates in the human brain. nih.govnih.govllu.edu A similar in vivo distribution profile would be expected for a radiolabeled version of this compound, allowing for the non-invasive assessment of its brain penetrance and target engagement in preclinical models.
Structure Activity and Structure Property Relationships of Qc 01 175 Analogs
Systematic Exploration of QC-01-175 Structural Modifications
The design of this compound involved the strategic combination of a tau-binding motif derived from the T807 scaffold and a CRBN E3 ligase-recruiting element based on pomalidomide (B1683931), connected via a linker mdpi.comnih.govresearchgate.net. Systematic exploration of structural modifications centered on each of these components and the linker connecting them.
Initial studies established this compound as a lead compound for tau degradation in FTD patient-derived neuronal cell models expressing tau mutations like A152T and P301L nih.govncardia.comresearchgate.netnih.gov. Subsequent research aimed to optimize its degradation efficacy through iterative design and testing nih.govncardia.com.
Modifications to the linker have been a key area of investigation. Studies have shown that the length and composition of the linker significantly impact the degrader's activity acs.orgresearchgate.net. For the CRBN-directed PROTAC series, including this compound, analogs characterized by two or three PEG linkers demonstrated the most potent degradation of phosphorylated tau (p-tau S396) and total tau in neuronal models, while variations in linker length (both shorter and longer) resulted in reduced activity acs.org. For instance, replacing the PEG linker with a six-carbon chain in an analog (FMF-06-049) resulted in potent degradation activity acs.org.
Alterations to the E3 ligase-recruiting module have also been explored. Compounds where the pomalidomide linker attachment point was modified from an -NH- to an -O- linkage showed comparable activity to their anilino counterparts acs.org. Comparisons with PROTACs targeting other E3 ligases, such as Von Hippel-Lindau (VHL), indicated that CRBN-targeting PROTACs like this compound were generally more effective in promoting tau degradation in human neurons, particularly for insoluble tau species nih.govresearchgate.net.
Further optimization efforts on the this compound lead compound led to the identification of second-generation CRBN-recruiting degraders, such as FMF-06-038 and FMF-06-049, which exhibited improved degradation potency of total tau and p-tau S396 in neuronal models researchgate.net. These optimized analogs demonstrated a more pronounced effect on insoluble protein and a prolonged reduction in tau levels researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate chemical structure with biological activity scribd.comresearchgate.net. While the provided search results specifically mention SAR investigations for this compound and its analogs nih.govncardia.comresearchgate.netnih.gov, detailed QSAR modeling studies specifically focused only on the this compound series were not extensively described with specific models or parameters in the provided snippets.
However, the broader context of targeted protein degradation research indicates that QSAR/QSPR (Quantitative Structure-Property Relationship) methods are applicable to predicting physicochemical traits relevant to degrader activity, such as solubility and permeability acs.org. QSAR modeling involves applying multivariate regression and classification analyses, often augmented by machine learning methods, to predict biological activities based on molecular descriptors researchgate.netacs.org.
Although direct QSAR models for the this compound series with specific statistical parameters (like R², RMSE, etc.) were not detailed in the search results, the systematic exploration of structural modifications and their impact on tau degradation efficacy (as described in Section 7.1) forms the experimental basis upon which QSAR models for this series could be built. Such models would aim to quantitatively relate structural features and physicochemical properties to observed degradation potency (e.g., DC₅₀ values) and other relevant biological outcomes in the this compound series.
Chemoinformatic Analysis of this compound Chemical Space
Chemoinformatics involves the use of computational and informational techniques to analyze chemical data researchgate.netnih.gov. For the this compound series, chemoinformatic analysis would involve characterizing the chemical space occupied by this compound and its analogs and analyzing their molecular properties.
This compound is described as a heterobifunctional molecule, larger than typical small molecule drugs mdpi.comacs.org. Its structure comprises distinct modules: a tau-binding ligand, a CRBN-recruiting ligand (pomalidomide analog), and a linker mdpi.comnih.gov. Chemoinformatic analysis could involve calculating various molecular descriptors for this compound and its analogs, such as molecular weight, LogP, topological surface area (tPSA), hydrogen bond donor and acceptor counts, and the number of rotatable bonds guidetomalariapharmacology.orginvivochem.cnresearchgate.net. These descriptors provide insights into the physicochemical properties that influence factors like solubility, permeability, and binding interactions.
The PubChem entry for this compound (CID 139593563) lists several computed descriptors, including molecular formula (C₃₃H₃₄N₆O₇), molecular weight (626.66), LogP (2), tPSA (172), hydrogen bond donor count (4), hydrogen bond acceptor count (9), and rotatable bond count (14) guidetomalariapharmacology.orginvivochem.cn. These descriptors are fundamental in chemoinformatic characterization.
Chemoinformatic analysis can also involve assessing the diversity of the synthesized analog libraries and comparing their chemical space to known sets of bioactive molecules or approved drugs researchgate.net. Techniques like structural similarity analysis and the use of molecular fingerprints can be employed to understand the relationships between different analogs and identify structural features associated with desired activity researchgate.netresearchgate.net. While specific chemoinformatic analyses beyond basic descriptor calculation were not detailed in the provided snippets, such studies would be crucial in understanding the structural landscape of the this compound series and guiding the design of novel, more effective degraders.
Correlations Between Molecular Descriptors and Biological Outcomes for this compound
Establishing correlations between molecular descriptors and biological outcomes is a core aspect of both SAR and QSAR studies researchgate.netresearchgate.net. For the this compound series, the primary biological outcome of interest is the degradation of tau protein, often quantified by metrics like DC₅₀ (the concentration required to degrade 50% of the target protein) guidetomalariapharmacology.org.
Research on this compound and its analogs has indicated that certain structural features, which can be represented by molecular descriptors, correlate with degradation efficiency. As mentioned in Section 7.1, the length and flexibility of the linker, which can be related to descriptors such as the number of rotatable bonds or specific topological indices, have been shown to influence activity acs.orgresearchgate.net. Analogs with two or three PEG units in the linker demonstrated optimal activity, suggesting a correlation between linker length/composition and degradation potency acs.org.
The binding affinity of the tau-binding moiety to tau and the CRBN-recruiting moiety to CRBN are also critical factors influencing ternary complex formation and subsequent degradation nih.govtandfonline.com. Molecular descriptors related to the electronic, steric, and hydrophobic properties of these individual modules and their interaction surfaces would likely correlate with binding affinities and, consequently, with degradation efficacy. This compound has a reported in vitro binding affinity (pKd) of 5.9 for wild-type human tau guidetomalariapharmacology.orgguidetopharmacology.org.
While the provided search results highlight the importance of structural variations, particularly in the linker, on tau degradation activity acs.orgresearchgate.net, detailed quantitative correlations between specific molecular descriptors and biological outcomes (beyond the qualitative observations about linker length) were not explicitly presented in the snippets. Developing robust QSAR models would involve calculating a wide range of molecular descriptors for a series of this compound analogs with known degradation activities and then using statistical methods to identify the descriptors that best predict the observed biological outcomes researchgate.netresearchgate.net.
The formation of a productive ternary complex between tau, this compound, and CRBN is essential for degradation mdpi.comnih.govtandfonline.com. Descriptors that capture the conformational flexibility of the molecule and its ability to bridge the target protein and the E3 ligase in a favorable orientation would be particularly relevant for predicting degradation efficiency acs.org. Studies using techniques like co-immunoprecipitation have provided evidence for the formation of the CRBN–this compound–Tau ternary complex inside cells tandfonline.com.
Biotransformation and Environmental Fate of Qc 01 175
Metabolic Pathways of QC-01-175 in Biological Systems
The metabolism of a chemical compound in biological systems involves a series of enzymatic reactions that transform the compound into metabolites. These transformations typically occur in two phases: Phase I and Phase II researchgate.net. From a pharmacological perspective, this compound is noted as a relatively large and flexible molecule, which could potentially undergo fast metabolism nih.govelifesciences.org. However, specific details regarding the metabolic pathways of this compound were not extensively reported in the reviewed literature.
Phase I Biotransformation Reactions of this compound
Phase I biotransformation reactions typically involve the introduction or exposure of polar functional groups on the parent compound through reactions such as oxidation, reduction, or hydrolysis. These reactions are primarily catalyzed by enzymes, notably the cytochrome P450 (CYP) enzymes. While Phase I metabolism is a crucial step in the biotransformation of many organic molecules, specific Phase I reactions or resulting metabolites of this compound were not detailed in the available search results.
Phase II Conjugation Reactions of this compound
Phase II biotransformation reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, glutathione (B108866), amino acids, or acetate. These conjugation reactions generally increase the water solubility of the compound or metabolites, facilitating their excretion researchgate.net. Common Phase II reactions include glucuronidation and sulfonation researchgate.net. Despite the general understanding of Phase II metabolism, specific Phase II conjugation reactions or conjugates of this compound were not described in the reviewed literature.
Enzyme Systems Involved in this compound Metabolism
The metabolism of xenobiotics and endogenous compounds is mediated by a variety of enzyme systems, including cytochrome P450 enzymes, flavin-containing monooxygenases, UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs) biorxiv.org. The specific enzyme systems responsible for the potential metabolism of this compound were not identified in the provided search results.
Metabolite Identification and Profiling of this compound
Metabolite identification and profiling are critical steps in understanding the fate of a compound in biological systems. These processes involve separating, detecting, and characterizing the metabolites formed.
Future Research Directions and Unaddressed Gaps for Qc 01 175
Emerging Methodologies Applicable to QC-01-175 Research
Advancing the understanding and application of this compound necessitates the integration of cutting-edge methodologies. The complexity of tau pathology and the mechanism of targeted protein degradation require sophisticated approaches to fully elucidate the compound's interactions and effects.
Integration of Multi-Omics Data for Comprehensive this compound Understanding
Multi-omics approaches, which integrate data from various biological layers such as genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of cellular states and biological processes. bdbiosciences.comspringermedizin.debiorxiv.org While not specifically detailed for this compound in the provided literature, the application of multi-omics could provide deeper insights into how this compound affects the global molecular landscape of neurons, beyond just tau protein levels. Integrating proteomic data, which has been used to assess off-target effects elifesciences.orgelifesciences.orgchemicalprobes.orgnih.gov, with transcriptomic and metabolomic data could reveal downstream pathway modulations and compensatory mechanisms in response to targeted tau degradation. This holistic perspective is crucial for understanding the full biological impact of this compound and identifying potential biomarkers of response or resistance. bdbiosciences.combiorxiv.org
Advanced Bioengineering and Synthetic Biology Approaches for this compound
This compound itself is a product of bioengineering, designed to link a tau-binding moiety (derived from the PET tracer T807) to a CRBN-recruiting ligand (a pomalidomide (B1683931) analog) via a linker. nih.govelifesciences.org Advanced bioengineering and synthetic biology techniques can play a vital role in the future development and investigation of this compound and similar degraders. This could involve designing novel linkers with optimized lengths and properties to enhance ternary complex formation and degradation efficiency. nih.govelifesciences.org Synthetic biology platforms have the potential to generate diverse chemical structures, which could serve as scaffolds for developing next-generation tau degraders with improved specificity, potency, and pharmacokinetic properties. acs.org Furthermore, bioengineering approaches could be used to develop more refined cellular or animal models that better recapitulate the complexities of human tauopathies, providing more predictive platforms for testing this compound and its derivatives. Patient-derived induced pluripotent stem cell (iPSC) neuronal models already represent a significant advance in this area. nih.govresearchgate.netfrontiersin.orgnih.govnih.govncardia.comnews-medical.netfrontiersin.org
Challenges and Opportunities in this compound Research
Research into this compound has highlighted both significant opportunities and inherent challenges that need to be addressed in future studies.
Development of Novel Chemical Tools for this compound Investigation
The development of novel chemical tools is crucial for further investigating this compound and the broader mechanism of tau degradation. While this compound serves as a valuable tool compound nih.govelifesciences.orgnews-medical.netbiorxiv.org, the development of optimized derivatives with improved properties is an ongoing opportunity. researchgate.netfrontiersin.orgncardia.com Establishing detailed structure-activity relationships (SAR) has been a part of this process. researchgate.netfrontiersin.orgnih.gov The creation and use of negative control compounds, such as QC-03-075 which lacks CRBN binding nih.govelifesciences.orgelifesciences.orgchemicalprobes.orgfrontiersin.orgnih.gov, are essential for validating on-target activity. Future efforts should focus on developing chemical tools with enhanced target specificity, reduced off-target effects, and improved pharmacological properties, including the ability to cross biological barriers like the blood-brain barrier, which is a general challenge for PROTACs targeting CNS disorders. researchgate.net Novel probes that allow for real-time monitoring of ternary complex formation or tau degradation in living cells would also significantly advance the field.
Long-Term Perspectives and Broader Impact of this compound Research
The research on this compound holds significant long-term perspectives and broader impact for the treatment of tauopathies and other neurodegenerative diseases. The successful targeted degradation of aberrant tau in patient-derived neurons represents an important advance for potential therapeutics. nih.gov It supports the therapeutic potential of tau degraders as a strategy to address the accumulation of pathological proteins. ncardia.com
Beyond its direct therapeutic potential, this compound serves as a valuable research tool. It provides a means to study the process of abnormal tau accumulation and investigate the cellular consequences of its rapid removal. news-medical.net This can lead to a deeper understanding of tau pathology and its role in neurodegeneration. The work with this compound also highlights the power of targeted protein degradation technology to convert protein binders into functional molecules with desired cellular effects. news-medical.net This principle can be applied to target other proteins implicated in neurodegenerative diseases, expanding the scope of this therapeutic modality. news-medical.netfrontiersin.org The development and study of this compound contribute to the growing field of targeted protein degradation, offering a new avenue for therapeutic development in diseases with accumulated pathological proteins, including AD. nih.gov
Q & A
Q. What is the molecular mechanism by which QC-01-175 induces tau degradation?
this compound is a heterobifunctional PROTAC comprising a tau-binding PET tracer (T807) linked to a cereblon (CRBN) E3 ligase ligand. It facilitates tau ubiquitination by recruiting CRBN, part of the CRL4 ubiquitin ligase complex, leading to proteasomal degradation. The mechanism is dependent on functional NEDD8ylation and the 26S proteasome but independent of autophagy . In neuronal models, this compound shows specificity for disease-associated tau (e.g., A152T and P301L mutants) over wild-type tau in healthy neurons, as demonstrated by biolayer interferometry (BLI) and proteomic analyses .
Q. What experimental models have validated this compound’s efficacy in tau clearance?
Key models include:
- Patient-derived neurons : Frontotemporal dementia (FTD) patient iPSC-derived neurons with tau-A152T or P301L mutations, where this compound reduced tau levels by 40–60% at 1 µM over 24 hours .
- SH-SY5Y cells : Treated with ALS-conditioned media (SNs), where this compound (10 µM, 24 h) reduced phosphorylated tau (pTau-S396) and rescued mitochondrial fragmentation .
- Survival assays : FTD neuronal models showed reduced stress vulnerability and improved survival rates post-treatment .
Q. How is this compound’s selectivity for pathological tau achieved?
this compound leverages the conformational specificity of the T807 PET tracer, which preferentially binds disease-associated tau isoforms. Global proteomics in A152T neurons revealed minimal off-target effects on non-tau proteins, except for C2H2 zinc finger proteins (e.g., ZFP91, ZNF653) due to CRBN engagement. This selectivity is absent in healthy neurons, where wild-type tau remains unaffected .
Advanced Research Questions
Q. What methodological challenges arise in quantifying this compound’s degradation kinetics?
- Concentration-dependent effects : Degradation efficiency plateaus at 1–10 µM, with EC50 values of ~100 nM in FTD neurons .
- Time-resolved assays : Degradation peaks at 4–24 hours, requiring careful synchronization with downstream readouts (e.g., Western blot, immunofluorescence) .
- Analytical limitations : BLI and mass spectrometry are critical for distinguishing ubiquitinated tau species and off-target substrates .
Q. What are the key barriers to optimizing this compound for in vivo studies?
- Molecular size/flexibility : this compound’s large structure (~1 kDa) may limit blood-brain barrier (BBB) penetration. PEG linkers in its design aim to improve solubility but require further pharmacokinetic profiling .
- Off-target degradation : CRBN-mediated downregulation of zinc finger proteins (e.g., ZFP91) necessitates structural modifications to decouple IMiD-like side effects .
- Metabolic stability : Preliminary data suggest rapid hepatic clearance, prompting exploration of prodrug formulations .
Q. How does this compound compare to other tau-targeting PROTACs in preclinical development?
- TH006 : A peptidic PROTAC targeting Keap1, effective in hippocampal CA3 tau clearance in vivo but limited by poor BBB penetration .
- C00419 : A VHL-recruiting PROTAC with demonstrated in vivo efficacy in 3xTg mice but broader tau degradation (wild-type and mutant) compared to this compound’s mutant specificity .
- T807-based PROTACs : this compound’s use of T807 as a warhead provides superior PET-compatibility for translational imaging studies .
Q. What analytical frameworks are recommended for resolving contradictory data on this compound’s off-target effects?
- Triangulated proteomics : Combine global proteomics, immunoprecipitation-MS, and CRISPR-Cas9 screens to differentiate CRBN-dependent vs. tau-specific effects .
- Dose-response stratification : Test sub-degradation thresholds (e.g., 0.1–0.5 µM) to isolate primary mechanisms from secondary cascades .
- Patient-derived vs. overexpression models : Validate findings across genetically diverse FTD lines to mitigate artifacts from tau overexpression systems .
Methodological Recommendations
- Experimental design : Use iPSC-derived neurons from ≥3 FTD patients to account for genetic heterogeneity. Include isogenic controls to confirm tau mutation-specific effects .
- Data interpretation : Normalize tau degradation metrics to CRBN expression levels, as variability in E3 ligase activity impacts PROTAC efficacy .
- Translational gaps : Prioritize in vivo PET imaging with radiolabeled this compound to assess brain bioavailability and target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
